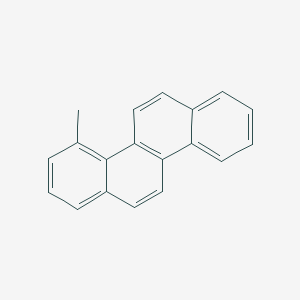

4-Methylchrysene

Description

Context of Polycyclic Aromatic Hydrocarbon (PAH) Studies

Polycyclic aromatic hydrocarbons (PAHs) are a large group of organic compounds composed of two or more fused aromatic rings made of carbon and hydrogen atoms. nih.goviarc.fr They are widespread environmental contaminants, primarily formed from the incomplete combustion of organic materials such as coal, wood, and fossil fuels. mdpi.comwho.int Research into PAHs initially stemmed from environmental studies focusing on industrial sources and subsequently expanded to their migration into crops and food, raising significant human health concerns. mdpi.com PAHs are ubiquitous in the environment and can be transported over long distances by adsorbing onto atmospheric particles, leading to their deposition in soil and on plants. mdpi.comepri.com

PAHs are classified as light or heavy based on the number of aromatic rings, which also influences their physical and chemical properties. mdpi.com Many PAHs are known or suspected carcinogens, and their presence in the environment and food is a significant public health issue. nih.govmdpi.com This has led to the establishment of regulatory guidelines to control human exposure. mdpi.com

Significance of Methylated PAHs in Environmental and Biological Systems

Methylated PAHs, a subgroup of PAHs with one or more methyl groups attached to the aromatic structure, are of particular scientific interest. scielo.br The addition of a methyl group can significantly alter the chemical and physical properties of the parent PAH, including its reactivity, solubility, and biological activity. scielo.brontosight.ai This alteration can dramatically affect their carcinogenic potential, sometimes transforming an inactive compound into a potent carcinogen, or vice versa. scielo.brredalyc.org

Overview of Current Research Landscape for 4-Methylchrysene

This compound is a specific methylated PAH that has been the subject of research due to its presence in the environment and its potential biological activity. sigmaaldrich.comsigmaaldrich.com It is a methyl derivative of chrysene (B1668918) and is found in various environmental matrices, including as a contaminant in smoked food products and in airborne particulate matter. sigmaaldrich.comsigmaaldrich.comscispace.com

Current research on this compound focuses on several key areas. One area is its detection and quantification in environmental samples, with methods like two-dimensional gas chromatography coupled to mass spectrometry being employed for sediment analysis. sigmaaldrich.comsigmaaldrich.com Another significant research direction is the investigation of its biological effects. Studies have explored its carcinogenic and mutagenic potential, with some research indicating it has intermediate carcinogenic activity in animal models. inchem.org For instance, a yeast-based reporter assay found this compound to be a more potent activator of the human aryl hydrocarbon receptor than its parent compound, chrysene. nih.gov However, the International Agency for Research on Cancer (IARC) has classified this compound as "not classifiable as to its carcinogenicity to humans" (Group 3), indicating a need for more research. nih.govnih.gov The synthesis of pure this compound for toxicological studies remains a challenge, with some photochemical synthesis methods proving unsuccessful. mdpi.comresearchgate.netunit.no

Structure

3D Structure

Properties

IUPAC Name |

4-methylchrysene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14/c1-13-5-4-7-15-10-11-17-16-8-3-2-6-14(16)9-12-18(17)19(13)15/h2-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLVHWJCLSMYFMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=CC3=C2C=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074817 | |

| Record name | 4-Methylchrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3351-30-2 | |

| Record name | 4-Methylchrysene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3351-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylchrysene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003351302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylchrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methylchrysene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYLCHRYSENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TWU6H5YT57 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence and Fate of 4 Methylchrysene

Sources and Formation Pathways

4-Methylchrysene, a polycyclic aromatic hydrocarbon (PAH), originates from various natural and anthropogenic sources. Its formation is primarily linked to the incomplete combustion of organic materials. This section details the diverse pathways leading to the presence of this compound in the environment.

Incomplete Combustion Products

Incomplete combustion of organic substances is a major source of this compound. wikipedia.org When materials like coal, oil, gas, wood, and garbage are burned without sufficient oxygen, a complex mixture of PAHs, including this compound, is produced. wikipedia.orgchemguide.co.uksavemyexams.com This process involves the thermal breakdown and subsequent recombination of organic molecules, leading to the formation of stable aromatic structures. The higher the carbon-to-hydrogen ratio in the fuel, the greater the likelihood of incomplete combustion and the formation of soot and associated PAHs. savemyexams.com

Presence in Soot and Air Pollution

As a product of incomplete combustion, this compound is a component of soot. lsu.eduscielo.org.mx Soot, which consists of fine carbonaceous particles, can adsorb PAHs with four or more rings, such as this compound. scielo.org.mx Consequently, this compound is found in atmospheric air pollution, primarily associated with particulate matter. who.int Industrial processes involving the pyrolysis or combustion of coal and the use of coal-derived products are significant contributors to occupational exposure to PAH-containing mixtures. iarc.fr

Detection in Fossil Fuels and Coal

This compound is naturally present in various fossil fuels, including crude oil and coal. acs.orglibretexts.orgmet.com These fuels formed over millions of years from the organic matter of ancient organisms. libretexts.org The specific composition of hydrocarbons in fossil fuels, including the presence of this compound, can vary depending on the original organic source material and the geological conditions during formation. libretexts.orgtime.com Its presence has been confirmed in different types of fuel oils. epa.gov

Formation during Supercritical Pyrolysis of Organic Materials

Research has shown that this compound can be formed during the supercritical pyrolysis of organic materials like n-decane, a component of jet fuel. lsu.eduresearchgate.netlsu.eduresearchgate.netacs.org This process, which occurs under high temperature and pressure, simulates conditions that can lead to the formation of solid deposits in aircraft fuel lines. lsu.edu Studies involving the doping of n-decane with this compound have been conducted to understand the molecular growth pathways of bay-region methyl-substituted PAHs under these extreme conditions. lsu.eduresearchgate.net

Presence in Tobacco Smoke

This compound has been identified as a constituent of tobacco smoke. wikipedia.orginchem.orgoup.comoup.comcaymanchem.com It is formed during the burning of tobacco and is present in the mainstream smoke inhaled by smokers. oup.comoup.comaacrjournals.orgmhlw.go.jp The amount of this compound and other PAHs in tobacco smoke can vary depending on the type of tobacco and the cigarette design. aacrjournals.org

Occurrence in Crude Oil and Rock Extracts

The presence of this compound and its isomers has been identified in crude oils and rock extracts. rsc.orgacs.orgripi.irresearchgate.netresearchgate.netput.ac.ir The distribution of these compounds can provide valuable information for geochemists about the origin, thermal maturity, and depositional environment of the organic matter in these geological samples. rsc.orgripi.irresearchgate.net For instance, the relative abundance of different methylchrysene isomers can vary between crude oils and source rocks. researchgate.netput.ac.ir

Data Table: Detected Concentrations of Methylchrysene Isomers in Tobacco Smoke

| Compound | Concentration (ng per cigarette) |

| 1-Methylchrysene (B135444) | 3.0 oup.comoup.com |

| 2-Methylchrysene (B135452) | 1.2 oup.comoup.com |

| 3-Methylchrysene (B135459) | 6.1 oup.comoup.com |

| 5-Methylchrysene (B135471) | 0.6 oup.comoup.com |

| 6-Methylchrysene (B138361) | 7.2 oup.comoup.com |

| Chrysene (B1668918) | 36.5 oup.comoup.com |

Environmental Distribution and Concentrations

This compound has been detected across a range of environmental matrices, indicating its widespread distribution. Its presence in aquatic environments, soils, sediments, and the atmosphere highlights the various pathways through which this compound can travel and accumulate.

Detection in Aquatic Environments

Studies have confirmed the presence of this compound in aquatic systems, albeit often at low concentrations. For instance, in an analysis of surface water samples, this compound was detected in Rhine river water at a concentration of 0.01 ng/L. nih.govcabidigitallibrary.org This ultra-trace level detection underscores the sensitivity of modern analytical techniques in identifying such pollutants. nih.gov In another study of the Slave River, 1-methylchrysene (an isomer of this compound) was found in centrifugate water at concentrations ranging from a minimum of 0.01 ng/L to a maximum of 1.01 ng/L between 2010 and 2019. gov.nt.ca The concentrations of total PAHs in water samples from El Menofiya governorate in Egypt ranged from 226.9 ng/l to 1492.2 ng/l, with three- and four-ring PAHs being predominant. researchgate.net

Table 1: Concentration of Methylchrysene Isomers in Aquatic Environments

| Location | Compound | Concentration (ng/L) |

|---|---|---|

| Rhine River | This compound | 0.01 nih.govcabidigitallibrary.org |

| Slave River (2010-2019) | 1-Methylchrysene | 0.01 - 1.01 gov.nt.ca |

| El Menofiya, Egypt (Water) | Total PAHs | 226.9 - 1492.2 researchgate.net |

Presence in Soil and Sediment Matrices

Soil and sediments act as significant sinks for PAHs like this compound due to their lipophilic nature, which causes them to adsorb to organic matter. nih.gov Following an oil spill in the Philippines, sediment samples were found to contain high levels of various PAHs, including this compound. core.ac.uk The sum of alkylated PAHs in these sediments, including methylchrysene, reached very high levels of 60,000–70,000 ng/g. core.ac.uk In a separate analysis of suspended sediment from the Slave River, the concentration of 1-methylchrysene ranged from 7.61 to 20.1 ng/g between 2010 and 2019. gov.nt.ca Analytical tools have been developed to identify and quantify over 40 PAHs, including this compound, in soil and sediment samples. eurofins.com

Table 2: Concentration of Methylchrysene Isomers in Soil and Sediment

| Location | Compound | Concentration (ng/g) | Matrix |

|---|---|---|---|

| Southern Guimaras, Philippines | Methylchrysene | 60,000 - 70,000 (sum of alk-PAHs) core.ac.uk | Sediment |

| Slave River (2010-2019) | 1-Methylchrysene | 7.61 - 20.1 gov.nt.ca | Suspended Sediment |

Atmospheric Presence and Particulate Matter Association

Four-ring PAHs such as chrysene and its derivatives can volatilize and exist in the atmosphere, primarily in gaseous form, although their physical state can be temperature-dependent. iarc.frnih.gov PAHs with five or more rings tend to have low volatility and are predominantly found in solid form, bound to particulate matter in the air. iarc.frnih.gov Research on household air pollution has identified a cluster of 25 PAHs, including the carcinogenic 5-methylchrysene, as being strongly associated with lung cancer risk. nih.gov Furthermore, studies on the heterogeneous ozonolysis of alkyl-substituted PAHs on quartz filters, mimicking atmospheric particles, have shown that these compounds react and transform in the atmosphere. rsc.org

Environmental Transformation and Degradation

Once released into the environment, this compound is subject to various transformation and degradation processes that determine its ultimate fate.

Photodegradation Studies

Photodegradation, the breakdown of compounds by sunlight, is a significant degradation pathway for many PAHs. researchgate.net Studies on the photostability of methylchrysenes have shown that this compound, along with 5-methylchrysene and 6-methylchrysene, degrades faster than other isomers like 1-, 2-, and 3-methylchrysene. researchgate.netresearchgate.net While some methylchrysenes exhibit slower degradation following pseudo-zero-order kinetics, this compound's faster degradation suggests a higher susceptibility to photolytic decomposition. researchgate.net The stability of methylchrysenes is generally greater than that of methylanthracenes. researchgate.net It has been noted that this compound is prone to photodegradation under UV light. vulcanchem.com

Microbial Biodegradation Potential

Microbial degradation is a key process in the natural attenuation of organic pollutants. While specific studies on the microbial biodegradation of this compound are limited, the broader class of PAHs is known to be biodegradable by various microorganisms. researchgate.netnih.gov Bacteria, in particular, can degrade PAHs with 2-5 rings through enzymatic processes. researchgate.net The initial steps in the bacterial degradation of alkylated PAHs can involve either the oxidation of the aromatic ring or the methyl group. researchgate.net The potential for microbial consortia to degrade persistent organic pollutants is an active area of research, with a focus on identifying microbes and metabolic pathways capable of breaking down these compounds. up.ptmdpi.com

Weathering Effects on Environmental Behavior

The environmental behavior of this compound, a polycyclic aromatic hydrocarbon (PAH), is significantly influenced by weathering processes. These processes, which include photodegradation, microbial degradation, and other physicochemical alterations, affect its persistence, transport, and bioavailability in the environment.

Photodegradation: Exposure to sunlight can lead to the photodegradation of this compound. Studies on various methylchrysene isomers have shown that they can be decomposed by UV radiation. researchgate.netresearchgate.net For instance, research on the photodegradation of this compound, along with its isomers 5-methylchrysene and 6-methylchrysene, indicated that they degrade relatively quickly under UV light. researchgate.net The half-lives for 6-methylchrysene, 5-methylchrysene, and this compound were found to be 1578.9 W·h/m², 809.8 W·h/m², and 760.0 W·h/m², respectively, following zero-order reaction kinetics. researchgate.net In contrast, the 1-, 2-, and 3-methylchrysene isomers are more stable. researchgate.net The position of the methyl group on the chrysene structure can influence the rate of photodegradation. researchgate.net Generally, the products of PAH photodegradation are often more toxic than the parent compounds and can include quinones, benzoic acid, and other derivatives with hydroxyl, carbonyl, and carboxyl groups. researchgate.net

Microbial Degradation: Microorganisms play a crucial role in the breakdown of PAHs in soil and sediment. pjoes.com The presence of a methyl group on the chrysene molecule may provide a site for initial microbial attack, potentially leading to a faster biodegradation rate compared to the parent compound, chrysene. nih.gov However, the hydrophobic nature of high-molecular-weight PAHs like this compound causes them to bind strongly to soil and sediment, which can limit their availability to microorganisms. pjoes.com The degradation of PAHs can be stimulated by the presence of more easily degradable carbon sources, such as those found in oil, a process known as co-metabolism. oup.com The process of bioremediation, which can be enhanced by adding nutrients and oxygen (biostimulation) or specific microorganisms (bioaugmentation), has been successfully used for soils contaminated with PAHs. frtr.govtpsgc-pwgsc.gc.ca

Other Weathering Processes: Weathering encompasses various physical and chemical processes that alter the composition and distribution of contaminants in the environment. claire.co.uk For PAHs released in oil spills, weathering can include evaporation, dissolution, and dispersion. oup.com As oil weathers, the relative abundance of different PAH compounds changes. For example, in aged oil, the methylchrysene component tends to diminish over time, while methyltriphenylene isomers are more persistent. allenpress.com The concentration and composition of PAHs in soil are also influenced by factors like soil type, humidity, and nutrient content, which affect biodegradation and other weathering processes. diva-portal.org

Environmental Monitoring and Risk Assessment Frameworks

Inclusion in Environmental Pollutant Lists

Due to its persistence and potential health risks, this compound and its isomers are included in several environmental pollutant lists, triggering monitoring and regulatory actions.

While the U.S. Environmental Protection Agency's (EPA) list of 16 priority PAHs does not explicitly include this compound, its isomer, 5-methylchrysene, is recognized as a significant environmental contaminant. nih.govnih.gov The Scientific Committee on Food (SCF) identified 5-methylchrysene as one of 15 PAHs with clear evidence of mutagenicity and carcinogenicity. nih.gov

Regulatory bodies in various jurisdictions have listed methylchrysenes as substances of concern:

California Proposition 65: 5-Methylchrysene is listed as a chemical known to the state of California to cause cancer. scbt.comca.gov

Canada's National Pollutant Release Inventory (NPRI): 5-Methylchrysene is included on this list, requiring facilities to report its release. scbt.comcanada.ca

New South Wales (Australia): 5-Methylchrysene is listed as an air pollutant requiring impact assessment. nsw.gov.au

The inclusion of these compounds in pollutant lists is often based on their carcinogenic properties. For instance, 5-methylchrysene has been shown to induce skin tumors in mice. scbt.com The table below summarizes the inclusion of methylchrysenes in various environmental pollutant lists.

| Regulatory Body/List | Compound | Basis for Inclusion |

| California Proposition 65 | 5-Methylchrysene | Known to cause cancer scbt.comca.gov |

| Canada National Pollutant Release Inventory (NPRI) | 5-Methylchrysene | Environmental pollutant scbt.comcanada.ca |

| European Union (SCF) | 5-Methylchrysene | Mutagenic and carcinogenic nih.gov |

| New South Wales, Australia | 5-Methylchrysene | Air pollutant nsw.gov.au |

Analytical Challenges in Environmental Detection

The accurate detection and quantification of this compound in environmental samples present significant analytical challenges, primarily due to the presence of numerous isomers and the complexity of environmental matrices.

Isomeric Co-elution: this compound is one of six possible monomethylated isomers of chrysene. wiley.com These isomers, along with other PAHs of the same molecular weight (e.g., methyl-benz[a]anthracenes), often co-elute in standard chromatographic analyses, making their individual identification and quantification difficult. researchgate.netpsu.edu For example, the separation of chrysene from triphenylene (B110318) is a known analytical problem. wiley.com Similarly, separating the various methylchrysene isomers from each other and from methyl-benz[a]anthracene isomers is challenging. mdpi.com

Advanced Analytical Techniques: To overcome these challenges, advanced analytical methods are employed.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a common technique for PAH analysis. diva-portal.org However, conventional GC columns may not provide sufficient resolution for all isomers. wiley.com Specialized columns, such as 50% polyphenylsiloxane or ionic liquid-based columns, can improve the separation of critical isomers. wiley.commdpi.com

Two-Dimensional Gas Chromatography (GCxGC-MS): This technique offers enhanced separation power and is capable of resolving many co-eluting methylated PAHs that are inseparable by one-dimensional GC. psu.edusigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: HPLC is another powerful tool for separating PAH isomers. allenpress.com The use of programmable fluorescence detectors allows for selective detection of specific PAH classes by choosing appropriate excitation and emission wavelengths, which can help to quantify alkylchrysenes without interference from other compounds. scispace.com

Matrix Interference and Response Factors: Environmental samples like soil, sediment, and crude oil are highly complex matrices, which can interfere with the analysis. allenpress.comdiva-portal.org Furthermore, the response factors in analytical instruments can vary significantly among different methylchrysene isomers, differing by factors of up to 20. researchgate.net This means that quantifying a group of isomers using a single response factor can lead to significant over- or underestimation of their actual concentrations and associated toxicological risks. psu.edu The table below highlights some of the key analytical challenges and the techniques used to address them.

| Analytical Challenge | Description | Advanced Techniques |

| Isomer Co-elution | Difficulty in separating this compound from its five other isomers and other PAHs with the same molecular weight. researchgate.netpsu.edu | GCxGC-MS, Specialized GC columns (e.g., ionic liquid), HPLC with selective fluorescence detection. psu.edumdpi.comsigmaaldrich.comscispace.com |

| Complex Matrices | Interference from other compounds present in environmental samples like soil, sediment, and oil. allenpress.comdiva-portal.org | Sample clean-up and fractionation techniques (e.g., solid-phase extraction). psu.edu |

| Variable Response Factors | Different isomers produce different signal intensities in the detector, leading to quantification errors if a single standard is used. researchgate.net | Use of individual certified reference materials for each isomer to determine specific response factors. researchgate.netsigmaaldrich.com |

Synthesis and Derivatization Strategies for 4 Methylchrysene

Synthetic Methodologies and Reported Attempts

The direct and regiospecific synthesis of 4-methylchrysene is a complex task that has been met with limited success. Researchers have explored various synthetic routes, primarily focusing on photochemical methods, but have encountered significant hurdles.

Challenges in Direct Synthesis

The direct synthesis of this compound is complicated by both steric and electronic factors. Attempts to synthesize it through photochemical cyclization of a corresponding stilbenoid precursor have been unsuccessful. nih.govresearchgate.netqu.edu.qa This failure is in contrast to the successful synthesis of other methylchrysene isomers like 1-, 3-, and 6-methylchrysene (B138361) using similar Mallory reaction conditions. nih.govresearchgate.net The specific positioning of the methyl group in the precursor for this compound likely introduces steric hindrance or unfavorable electronic interactions that impede the desired cyclization reaction. nih.govresearchgate.net

A synthetic route involving a meta-substituted stilbenoid would be expected to produce a mixture of 2- and this compound, which would then require a demanding separation process. mdpi.com This further highlights the challenges in achieving a clean, regiospecific synthesis of the 4-methyl isomer.

Photochemical Cyclization Approaches and Limitations

Photochemical cyclization, specifically the Mallory reaction, is a primary method for synthesizing chrysene (B1668918) derivatives. nih.govresearchgate.netmdpi.com This reaction involves the UV irradiation of a stilbenoid precursor in the presence of an oxidizing agent, typically iodine, to induce an oxidative 6π-electrocyclization. nih.govresearchgate.net While this method has proven effective for synthesizing 1-, 3-, and 6-methylchrysene in high yields (82-88%), it has failed to produce this compound from its corresponding stilbenoid precursor. nih.govresearchgate.netmdpi.com

An alternative approach within photochemical cyclization involves controlling regioselectivity by using a leaving group, such as a methoxy (B1213986) group, at an ortho-position. nih.govresearchgate.net This "eliminative photochemical cyclization" has been successfully used to prepare 2-methylchrysene (B135452) in a 72% yield under acidic, oxygen-free conditions. nih.govresearchgate.netqu.edu.qa However, these specific conditions were also reported to be unsuccessful in forming this compound. nih.govresearchgate.netqu.edu.qa The limitations of these photochemical approaches underscore the need for novel synthetic strategies to access this compound.

Synthesis of Methylchrysene Isomers for Comparative Studies

The synthesis of various methylchrysene isomers is crucial for comparative toxicological and environmental studies. nih.govresearchgate.net Since methylated PAHs are suspected to be among the toxic components of crude oil, having access to pure, individual isomers is essential for evaluating their specific biological effects. nih.govresearchgate.netqu.edu.qa

Researchers have successfully synthesized 1-, 2-, 3-, and 6-methylchrysene as single isomers. nih.govresearchgate.net The synthesis of these isomers allows for a systematic investigation of how the position of the methyl group on the chrysene core influences properties such as mutagenicity and carcinogenicity. oup.com For instance, studies have compared the mutagenic activities of the diol epoxides of 5-methylchrysene (B135471) and 6-methylchrysene, revealing that the position of the methyl group significantly impacts their biological activity. oup.com The availability of these isomers provides the necessary reference materials for such comparative analyses.

Table 1: Synthesized Methylchrysene Isomers and Methods

| Methylchrysene Isomer | Synthetic Method | Yield | Reference |

| 1-Methylchrysene (B135444) | Photochemical cyclization (Mallory reaction) | 82-88% | nih.govresearchgate.net |

| 2-Methylchrysene | Eliminative photochemical cyclization | 72% | nih.govresearchgate.netqu.edu.qa |

| 3-Methylchrysene (B135459) | Photochemical cyclization (Mallory reaction) | 82-88% | nih.govresearchgate.net |

| 6-Methylchrysene | Photochemical cyclization (Mallory reaction) | 82-88% | nih.govresearchgate.net |

Derivatization for Biological Activity Studies

To better understand the metabolic activation and biological effects of this compound and its isomers, researchers have developed methods to synthesize various derivatives. These derivatization strategies often focus on creating metabolites or analogues with altered properties.

Oxidation to Chrysenecarboxylic Acids

One important metabolic pathway for methylchrysenes is their oxidation to the corresponding chrysenecarboxylic acids. nih.govresearchgate.net To provide authentic standards for metabolite identification, methods for the direct oxidation of methylchrysenes have been explored. mdpi.com

It has been demonstrated that methylchrysenes can be oxidized to their corresponding chrysenecarboxylic acids using potassium permanganate (B83412) (KMnO4). nih.govresearchgate.netqu.edu.qa However, the yields for this transformation are reported to be modest. nih.govresearchgate.netqu.edu.qa For example, the direct oxidation of 3-methylchrysene to chrysene-3-carboxylic acid was achieved in a 25% yield. qu.edu.qa The stability of the chrysene ring system towards oxidation makes this a challenging but feasible derivatization. mdpi.com

Table 2: Oxidation of Methylchrysene

| Reactant | Product | Reagent | Yield | Reference |

| 3-Methylchrysene | Chrysene-3-carboxylic acid | KMnO4 | 25% | qu.edu.qa |

Fluorinated Derivatives and their Synthesis

The introduction of fluorine atoms into bioactive molecules is a common strategy in medicinal chemistry to alter their metabolic stability, lipophilicity, and biological activity. While specific reports on the synthesis of fluorinated this compound are scarce, the synthesis of fluorinated derivatives of other aromatic systems provides a basis for potential synthetic routes.

The synthesis of fluorinated flavonoids and chalcones, for example, often involves the reaction of fluorinated aromatic ketones or benzaldehydes with appropriate reaction partners. nih.gov Another approach involves the use of fluorinated building blocks in multi-step synthetic sequences. nih.gov For instance, fluorinated benzene (B151609) derivatives can be reacted with acid chlorides in the presence of strong bases to form key intermediates. nih.gov The development of stable and storable N(CF3)2 transfer reagents also opens up possibilities for introducing trifluoromethyl groups into aromatic systems. d-nb.info These general strategies for fluorination could potentially be adapted for the synthesis of fluorinated this compound derivatives for biological evaluation.

Deuterated or Radiolabeled Analogs for Metabolic Tracking

The study of the metabolic fate of polycyclic aromatic hydrocarbons (PAHs) like this compound is crucial for understanding their mechanisms of action and biological impact. To facilitate this research, isotopically labeled analogs—incorporating either radioactive isotopes (radiolabeling) or stable heavy isotopes (deuteration)—are indispensable tools. While specific, published synthetic pathways for isotopically labeled this compound are not extensively documented, strategies can be inferred from the well-established methodologies used for other PAHs and, most notably, its isomer, 5-methylchrysene. mdpi.com

Radiolabeled Analogs (¹⁴C and ³H)

Radiolabeling with carbon-14 (B1195169) (¹⁴C) or tritium (B154650) (³H) allows for highly sensitive tracking of a compound and its metabolites through biological systems. nuvisan.comnih.gov These techniques are fundamental in drug metabolism and pharmacokinetic (DMPK) studies to determine absorption, distribution, metabolism, and excretion (ADME) profiles. nuvisan.com

Research on the closely related carcinogen, 5-methylchrysene, provides a direct blueprint for potential labeling strategies. Procedures have been developed for the synthesis of 5-methylchrysene-5-¹⁴C, where the radioactive carbon atom is incorporated into the aromatic ring structure. researchgate.netcapes.gov.br This synthesis utilized ¹⁴CO₂ as the source of the label, yielding a product suitable for metabolic investigations. researchgate.netcapes.gov.br Such ¹⁴C-labeled compounds are chemically identical to their unlabeled counterparts, allowing them to serve as precise tracers in quantitative mass balance studies and for identifying metabolic pathways. nuvisan.comalmacgroup.com

In addition to labeling the core structure, key metabolites can also be synthesized in their labeled forms to serve as markers for identifying metabolic activation pathways. For instance, [5-¹⁴C]dihydrodiol epoxides of 5-methylchrysene have been synthesized. aacrjournals.orgnih.gov This was achieved by reacting the metabolically formed [5-¹⁴C]dihydrodiols with m-chloroperoxybenzoic acid. aacrjournals.orgnih.gov These labeled epoxides are critical for studying the formation of DNA adducts, a key event in chemical carcinogenesis. aacrjournals.orgiarc.fr

Tritium (³H) labeling offers another sensitive method for metabolic tracking. The binding of tritium-labeled 5-methylchrysene to DNA in mouse skin has been successfully studied, demonstrating the utility of this isotope in tracking the distribution and covalent binding of the carcinogen in target tissues. aacrjournals.orgnih.gov Common methods for introducing tritium include the catalytic reduction of a suitable unsaturated precursor with tritium gas or an iodination–tritiodehalogentation approach. nih.govresearchgate.netclinisciences.com

Table 1: Examples of Radiolabeled Methylchrysene Analogs for Metabolic Research

| Labeled Compound | Isotope | Labeling Precursor/Method | Application | Reference(s) |

|---|---|---|---|---|

| 5-Methylchrysene-5-¹⁴C | ¹⁴C | Introduction via ¹⁴CO₂ | Metabolic studies | researchgate.net, capes.gov.br |

| Tritium-labeled 5-Methylchrysene | ³H | Not specified | Study of DNA binding in mouse skin | aacrjournals.org, nih.gov |

| [5-¹⁴C]1,2-dihydroxy-3,4-epoxy-1,2,3,4-tetrahydro-5-methylchrysene | ¹⁴C | Reaction of [5-¹⁴C]dihydrodiol with m-chloroperoxybenzoic acid | Marker for DNA adduct identification | aacrjournals.org, nih.gov |

| [5-¹⁴C]7,8-dihydroxy-9,10-epoxy-7,8,9,10-tetrahydro-5-methylchrysene | ¹⁴C | Reaction of [5-¹⁴C]dihydrodiol with m-chloroperoxybenzoic acid | Marker for DNA adduct identification | aacrjournals.org, nih.gov |

Deuterated Analogs

Deuterium (B1214612) (²H or D), as a stable, non-radioactive isotope, provides an alternative and powerful labeling strategy. cdnisotopes.com Deuterated compounds are primarily used as internal standards in quantitative bioanalysis by mass spectrometry, where their slightly higher mass allows them to be distinguished from the unlabeled analyte while having nearly identical chemical properties. nuvisan.com Furthermore, substituting hydrogen with deuterium can lead to a significant kinetic isotope effect (KIE), where the C-D bond is stronger and broken more slowly than a C-H bond. chem-station.com This effect can be exploited to probe reaction mechanisms and slow down metabolism at specific sites within a molecule, potentially altering its pharmacokinetic profile. chem-station.comckisotopes.com

General methods for deuterium labeling that could be applied to the synthesis of deuterated this compound are well-established. These include:

Hydrogen-Deuterium Exchange: This involves treating the target compound with a deuterium source, such as heavy water (D₂O), often in the presence of a catalyst to facilitate the exchange of C-H bonds for C-D bonds. chem-station.comgoogle.com

Reduction with Deuterated Reagents: Unsaturated precursors can be reduced using deuterated reducing agents like sodium borodeuteride (NaBD₄) to introduce deuterium at specific positions. researchgate.net

Synthesis from Deuterated Building Blocks: A more controlled approach involves a multi-step synthesis that incorporates commercially available or custom-synthesized deuterated starting materials or intermediates. researchgate.netresearchgate.net For example, a deuterated methyl group could be introduced using deuterated methyl iodide (CD₃I).

While the direct synthesis of deuterated this compound is not found in the reviewed literature, these established techniques provide clear pathways for its future preparation for use in advanced metabolic and bioanalytical studies. azimuth-corp.com

Table 2: General Strategies for Isotopic Labeling

| Labeling Type | Isotope | Common Precursors/Reagents | Primary Purpose in Metabolic Research |

|---|---|---|---|

| Radiolabeling | ¹⁴C | Barium [¹⁴C]carbonate, Potassium [¹⁴C]cyanide, ¹⁴CO₂ | Quantitative mass balance, ADME studies, metabolite profiling |

| Radiolabeling | ³H | Tritium (³H₂) gas, Tritiated water (³H₂O), Methyl Iodide-[³H] | Ligand displacement assays, tracking distribution in tissues, DNA binding studies |

| Stable Isotope Labeling | ²H (D) | Deuterium oxide (D₂O), Sodium borodeuteride (NaBD₄), Deuterated solvents/building blocks | Internal standards for mass spectrometry, mechanistic studies (Kinetic Isotope Effect) |

Biological Activity and Toxicological Profiles of 4 Methylchrysene

Carcinogenicity Assessment

The International Agency for Research on Cancer (IARC) has classified 4-Methylchrysene in Group 3: Not classifiable as to its carcinogenicity to humans . nih.govwho.intcertifico.comwho.int This classification is applied to agents for which the evidence of carcinogenicity is inadequate in humans and inadequate or limited in experimental animals. europa.euwikipedia.org

Studies comparing the six isomers of methylchrysene have revealed significant differences in their carcinogenic potential. inchem.orgoup.com In comprehensive tests involving skin application on female mice, 5-methylchrysene (B135471) emerged as a potent carcinogen, with activity comparable to the well-known carcinogen benzo[a]pyrene (B130552). oup.com

In contrast, this compound demonstrated a much weaker or intermediate carcinogenic response. inchem.org The isomer 1-methylchrysene (B135444) was found to be inactive as a complete carcinogen on mouse skin. inchem.org The isomers 2-, 3-, and 6-methylchrysene (B138361) also showed an intermediate response. inchem.org When tested for tumor-initiating activity, all methylchrysene derivatives displayed some level of activity, with 5-methylchrysene being a powerful initiator and 3-methylchrysene (B135459) showing moderate activity. oup.com Subcutaneous injection tests in mice further highlighted the high carcinogenic potential of 5-methylchrysene, which produced a high incidence of sarcomas, a result not observed with the other isomers in the same context. inchem.org

Table 1: Comparative Carcinogenicity of Methylchrysene Isomers on Mouse Skin

| Isomer | Carcinogenic Activity | Tumor-Initiating Activity | IARC Classification |

|---|---|---|---|

| 1-Methylchrysene | Inactive | Active | Group 3 |

| 2-Methylchrysene (B135452) | Intermediate | Active | Group 3 |

| 3-Methylchrysene | Intermediate | Moderately Active oup.com | Group 3 |

| This compound | Intermediate inchem.org | Active | Group 3 iarc.frnih.gov |

| 5-Methylchrysene | High (Potent) inchem.orgoup.com | Powerful oup.com | Group 2B who.intnih.gov |

| 6-Methylchrysene | Intermediate | Active | Group 3 |

Source: Data compiled from IARC evaluations and comparative studies. who.intnih.govinchem.orgoup.comnih.gov

Polycyclic Aromatic Hydrocarbons (PAHs), including methylchrysenes, are known to induce tumors in experimental animals, providing a model for understanding chemical carcinogenesis. iarc.frnih.gov The carcinogenicity of PAHs is intrinsically linked to their metabolic activation into DNA-reactive metabolites, primarily diol epoxides, which can form stable and unstable adducts with DNA. iarc.fr

In animal models, the tumorigenic potential of PAHs is often assessed through skin painting studies or subcutaneous injection in mice. inchem.orgoup.com For instance, repeated topical application of certain PAHs on mouse skin can lead to the development of skin papillomas and carcinomas. oup.comiarc.fr Initiation-promotion protocols are also widely used, where a single application of the test compound (initiator) is followed by repeated applications of a tumor promoter. iarc.fr Studies on various PAHs in strain A/J mice, which are susceptible to lung tumor development, have shown a strong correlation between the induction of lung adenomas and the levels of DNA adducts formed in the lung tissue. researchgate.net This suggests that the formation and persistence of DNA adducts are key determinants of the carcinogenic potency of these compounds. researchgate.net While this compound itself has shown only limited carcinogenicity in such assays, its more potent isomer, 5-methylchrysene, is a well-established carcinogen in these animal models. inchem.orgresearchgate.net

Mutagenicity Studies

The Ames test is a widely used short-term bacterial reverse mutation assay designed to detect the mutagenic potential of chemical compounds. wikipedia.orgumass.edu It utilizes specific strains of Salmonella typhimurium that are auxotrophic for the amino acid histidine, meaning they cannot synthesize it and require it for growth. umass.edu A positive test is indicated when the tested chemical causes a mutation that reverts the bacteria to a prototrophic state, allowing them to grow on a histidine-free medium. wikipedia.org

In the context of this assay, this compound has been shown to be mutagenic. inchem.orgnih.gov Studies have demonstrated that this compound, along with its 1-, 2-, 3-, 5-, and 6-isomers, is mutagenic to Salmonella typhimurium. inchem.org This mutagenic activity is dependent on metabolic activation; the compound elicits a positive response in the presence of an exogenous metabolic system, such as a liver homogenate (S9 mix) from Aroclor-treated rats. inchem.orgnih.gov This indicates that it is the metabolites of this compound, rather than the parent compound itself, that are responsible for the observed mutagenic effects in these bacterial systems.

Table 2: Mutagenicity of Methylchrysene Isomers in the Ames Test

| Isomer | Mutagenic Response in Salmonella typhimurium (with metabolic activation) |

|---|---|

| Chrysene (B1668918) | Positive nih.gov |

| 2-Methylchrysene | Positive (lesser extent) nih.gov |

| 3-Methylchrysene | Positive (lesser extent) nih.gov |

| This compound | Positive nih.gov |

| 5-Methylchrysene | Positive nih.gov |

Source: Data compiled from mutagenicity studies. nih.gov

The substitution of hydrogen with fluorine in PAH molecules is a common strategy used to investigate mechanisms of metabolic activation and carcinogenicity. annualreviews.org Fluorine is a bioisostere of hydrogen but its presence on an aromatic ring can block metabolic oxidation at that site. annualreviews.org

Interestingly, the position of the fluorine atom had a significant impact on metabolic pathways and biological activity. For example, fluorine substitution at the 1- and 3-positions of 5-methylchrysene inhibited the formation of the highly mutagenic 1,2-dihydrodiol, which is a key step in its activation pathway. oup.com This inhibition of a critical metabolic step correlated with a significant reduction in the tumor-initiating and complete carcinogenic activity of these specific fluorinated derivatives on mouse skin. oup.com In contrast, other fluorinated derivatives, such as 6-fluoro-5-methylchrysene, were found to be even more carcinogenic than the parent 5-methylchrysene. oup.com These findings underscore how modifying the structure, even with a single fluorine atom, can dramatically alter the metabolic fate and, consequently, the mutagenic and carcinogenic profile of a methylchrysene.

Mutagenic Potential of Metabolites

The genotoxicity of this compound is not inherent to the parent compound but is a consequence of its metabolic activation into reactive intermediates. The mutagenic potential of these metabolites has been demonstrated in bacterial reverse mutation assays, commonly known as the Ames test. In these tests, strains of bacteria, such as Salmonella typhimurium, which have a pre-existing mutation rendering them unable to synthesize an essential amino acid (e.g., histidine), are exposed to a test chemical. xenometrix.chbibliotekanauki.pl Mutagenic compounds can cause a secondary mutation that restores the gene's function, allowing the bacteria to grow on a medium lacking the amino acid. xenometrix.chbibliotekanauki.pl

For many polycyclic aromatic hydrocarbons (PAHs) like this compound, metabolic activation is a prerequisite for their mutagenic activity. bibliotekanauki.pl This is typically achieved in vitro by adding a microsomal fraction, such as the S9 mix derived from rat liver homogenates induced with agents like Aroclor 1254. bibliotekanauki.pl This S9 mix contains cytochrome P450 enzymes and other necessary cofactors that mimic the metabolic processes in mammals. bibliotekanauki.pliarc.fr

Studies have shown that in the presence of such a metabolic activation system, this compound elicits a positive mutagenic response in the Salmonella typhimurium TA100 strain. ualberta.ca This particular strain is designed to detect base-pair substitution mutations, indicating that the metabolites of this compound are capable of causing this type of genetic damage. xenometrix.ch The metabolic process is thought to involve the formation of dihydrodiol epoxide metabolites, which are highly reactive electrophiles that can covalently bind to DNA, forming DNA adducts and leading to mutations. iarc.fr

Cytotoxicity and Cellular Responses

In Vitro Cytotoxicity Assays

The cytotoxic effects of this compound have been evaluated in various in vitro cell culture systems. Cytotoxicity assays are used to determine the concentration of a substance that is toxic to cells, often expressed as the IC50 value, which is the concentration that inhibits cell growth or viability by 50%.

In studies using the human hepatoma cell line (HepG2), this compound has been shown to exhibit cytotoxic effects. Research comparing chrysene and six of its mono-methylated derivatives found that they all displayed similar levels of cytotoxicity in HepG2 cells, as determined by the sulforhodamine B and trypan blue dye exclusion assays. While specific IC50 values for this compound are not consistently reported across the literature, the collective data indicate its potential to reduce cell viability and proliferation in a manner comparable to its isomers.

Table 1: Summary of In Vitro Cytotoxicity Findings for Mono-methylchrysenes

| Cell Line | Assay | Finding for this compound |

| HepG2 | Sulforhodamine B, Trypan Blue | Similar cytotoxicity to other mono-methylchrysenes |

This table summarizes the qualitative findings on the cytotoxicity of this compound from available research. Specific IC50 values were not detailed in the referenced literature.

Induction of Lipid Peroxidation

This compound has been demonstrated to induce lipid peroxidation, particularly upon exposure to ultraviolet A (UVA) light. semanticscholar.org Lipid peroxidation is a process of oxidative degradation of lipids, which can lead to cell membrane damage and the generation of reactive aldehydes. semanticscholar.orgresearchgate.net

In experimental settings, the photoirradiation of this compound in the presence of methyl linoleate, a polyunsaturated fatty acid, with UVA light (e.g., at a dose of 21 J/cm²) resulted in significant lipid peroxidation. semanticscholar.org The mechanism is believed to involve the generation of reactive oxygen species (ROS) upon photo-excitation of the this compound molecule. semanticscholar.orgresearchgate.net

Comparative studies have shown that the level of UVA-induced lipid peroxidation by this compound is comparable to that of its parent compound, chrysene, as well as 5-methylchrysene, 4-ethylchrysene, and 5-ethylchrysene. semanticscholar.org This suggests that the methyl group at the C4 position does not significantly diminish its capacity to mediate photo-induced oxidative damage to lipids. semanticscholar.org

Table 2: Comparative UVA-Induced Lipid Peroxidation by Chrysene Derivatives

| Compound | Relative Level of Lipid Peroxidation (at 21 J/cm² UVA) |

| This compound | = 5-Methylchrysene = 5-Ethylchrysene = 4-Ethylchrysene = Chrysene |

| 1-Ethylchrysene | < Chrysene |

| 2-Ethylchrysene | < Chrysene |

| 3-Ethylchrysene | < Chrysene |

| 6-Ethylchrysene | < Chrysene |

Data compiled from studies on photoirradiation of chrysene and its derivatives. semanticscholar.org

Aryl Hydrocarbon Receptor (AhR) Activation

Potency in AhR Bioassays

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that mediates the toxicity of many PAHs. snu.ac.kr The potency of a compound to activate the AhR is a key indicator of its potential to elicit a toxic response. This is often measured in bioassays, such as the H4IIE-luc transactivation assay or yeast-based reporter gene assays, with results expressed as an EC50 value (the concentration that elicits 50% of the maximal response) or as a relative potency factor (ReP) compared to a reference compound like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) or benzo[a]pyrene. snu.ac.krusask.ca

Research has consistently shown that this compound is a potent agonist of the AhR. In a yeast-based reporter assay designed to detect human AhR-mediated gene expression, this compound was found to be approximately six times more potent than its parent compound, chrysene. Other studies using the H4IIE-luc bioassay have also ranked this compound among the more potent mono-methylated chrysenes in terms of AhR activation. snu.ac.krusask.caacs.orgnih.govresearchgate.net

Table 3: Potency of this compound in AhR Activation Bioassays

| Compound | Assay System | EC50 (nM) | Relative Potency (Chrysene = 1) |

| Chrysene | Yeast-based (human AhR) | ~300 | 1.0 |

| This compound | Yeast-based (human AhR) | ~50 | ~6.0 |

| 5-Methylchrysene | Yeast-based (human AhR) | ~900 | ~0.33 |

| 1-Methylchrysene | H4IIE-luc | Data not specified | Potent activator |

| 2-Methylchrysene | H4IIE-luc | Data not specified | Activator |

| 3-Methylchrysene | H4IIE-luc | Data not specified | Potent activator |

| 6-Methylchrysene | H4IIE-luc | Data not specified | Activator |

Data compiled from various AhR activation studies. snu.ac.krusask.caacs.orgnih.govresearchgate.net EC50 values are approximate and for comparative purposes.

Gene Expression Responses (e.g., CYP1A1, CYP1B1 Induction)

Activation of the AhR by ligands such as this compound leads to the transcriptional induction of a battery of genes, most notably those encoding for cytochrome P450 enzymes like CYP1A1 and CYP1B1. oup.comresearchgate.net These enzymes are involved in the metabolic activation of PAHs, creating a feedback loop that can enhance their toxicity. iarc.froup.com

Studies in the human hepatoma cell line HepG2 have demonstrated that mono-methylated chrysenes, as a group, are strong inducers of CYP1A1 mRNA and protein expression. researchgate.net The same studies showed a moderate induction of CYP1B1 expression. researchgate.net While specific fold-induction values for this compound are not always singled out, the general findings indicate its significant capacity to upregulate these critical metabolic enzymes. The induction of CYP1A1 and CYP1B1 is a direct consequence of the this compound-activated AhR complex binding to xenobiotic-responsive elements in the promoter regions of these genes. frontierspartnerships.orgnih.gov

Table 4: Gene Expression Response to Mono-methylchrysenes in HepG2 Cells

| Gene | Response to Mono-methylchrysenes (including this compound) |

| CYP1A1 | Strong induction of mRNA and protein |

| CYP1B1 | Moderate induction of mRNA |

| CYP1A2 | Induction of mRNA at higher concentrations, no significant protein change |

Based on findings from studies on mono-methylated chrysenes in HepG2 cells. researchgate.net

Metabolism of 4 Methylchrysene

Metabolic Activation Pathways

The conversion of 4-methylchrysene into reactive intermediates is a critical step in its potential to cause cellular damage. This metabolic activation primarily occurs through the formation of epoxides and dihydrodiols, leading to the generation of highly reactive species.

Formation of Epoxides and Dihydrodiols

The initial step in the metabolic activation of this compound involves the oxidation of the aromatic ring system to form arene oxides, or epoxides. This reaction is catalyzed by the cytochrome P450 monooxygenase system. These epoxides are transient intermediates that can undergo several subsequent reactions.

One major pathway for these epoxides is enzymatic hydration, catalyzed by epoxide hydrolase, to form trans-dihydrodiols. For methylchrysenes, the formation of dihydrodiols in the "bay region" of the molecule is of particular toxicological significance. While direct studies on this compound are limited, research on the related 5-methylchrysene (B135471) has shown that the primary dihydrodiol metabolites are trans-1,2-dihydroxy-1,2-dihydro-5-methylchrysene and trans-7,8-dihydroxy-7,8-dihydro-5-methylchrysene. It is anticipated that this compound would also form analogous dihydrodiol metabolites.

Diol Epoxide Pathway and its Role in Carcinogenesis

The dihydrodiols formed in the initial phase of metabolism can undergo a second round of oxidation by cytochrome P450 enzymes, leading to the formation of diol epoxides. This "diol epoxide pathway" is a well-established route for the metabolic activation of many carcinogenic PAHs. tandfonline.com

For 5-methylchrysene, the proximate carcinogen is the trans-1,2-dihydroxy-1,2-dihydro-5-methylchrysene, which is further metabolized to the ultimate carcinogen, the anti-5-methylchrysene-1,2-diol-3,4-epoxide. nih.gov This highly reactive diol epoxide can form covalent adducts with cellular macromolecules, most notably DNA. The formation of these DNA adducts is a critical event in the initiation of carcinogenesis, as it can lead to mutations if not properly repaired. nih.gov Given the structural similarities, it is highly probable that this compound is also activated via a diol epoxide pathway, leading to the formation of a reactive diol epoxide that can contribute to its carcinogenic potential.

Hydroxymethylation Pathways

In addition to ring oxidation, another potential metabolic pathway for methylated PAHs is hydroxylation of the methyl group, a process known as hydroxymethylation. This pathway can lead to the formation of hydroxymethyl derivatives, which can be further metabolized. For instance, studies on 5-methylchrysene have identified 5-hydroxymethylchrysene (B1213983) as a metabolite. iarc.fr This metabolite can undergo further activation, for example, through sulfation to form a reactive sulfate (B86663) ester that can also bind to DNA. However, in human liver microsomes, the formation of 5-hydroxymethylchrysene was found to be a minor pathway compared to ring oxidation. nih.gov The extent to which hydroxymethylation contributes to the metabolism and potential toxicity of this compound in humans is not well-characterized but is considered a possible, though likely minor, metabolic route.

Enzymatic Biotransformation

The metabolic conversion of this compound is orchestrated by a suite of enzymes, with the cytochrome P450 superfamily playing a central role. The specific isoforms involved and the stereochemical nature of the reactions are key determinants of the ultimate biological activity of the compound.

Role of Cytochrome P450 Enzymes (e.g., CYP1A1, CYP1A2, CYP3A4, CYP2C10)

The cytochrome P450 (CYP) enzymes are a diverse group of heme-containing enzymes that are primarily responsible for the oxidative metabolism of a wide range of xenobiotics, including PAHs. wikipedia.org Studies on the metabolism of 5- and 6-methylchrysene (B138361) in human hepatic and pulmonary tissues have implicated several CYP isoforms in their biotransformation.

CYP1A1 and CYP1A2 are considered the primary enzymes involved in the ring oxidation of methylchrysenes, leading to the formation of the proximate carcinogenic dihydrodiols. nih.govaacrjournals.org CYP1A1 is particularly prominent in extrahepatic tissues like the lungs, a significant site of exposure to PAHs from sources such as tobacco smoke. nih.gov

CYP2C10 has also been identified as having activity in the ring oxidation of 5- and 6-methylchrysene in human liver. nih.govaacrjournals.org

While direct evidence for this compound is scarce, it is reasonable to infer that these same CYP enzymes—CYP1A1, CYP1A2, CYP3A4, and CYP2C10—are involved in its metabolic activation and detoxification. The relative contribution of each enzyme can vary depending on the tissue and the level of enzyme induction.

Stereoselective Metabolism

The enzymatic reactions involved in the metabolism of methylchrysenes are often stereoselective, meaning that one stereoisomer of a metabolite is formed in preference to others. This has significant implications for the biological activity of the compound, as different stereoisomers of diol epoxides can have vastly different carcinogenic potencies.

In the metabolism of 5-methylchrysene, the formation of the trans-1,2-diol is highly stereoselective, with the (1R,2R)-enantiomer being the predominant form. nih.gov This specific enantiomer is the precursor to the most carcinogenic diol epoxide. Similarly, the metabolism of 6-methylchrysene also proceeds with high stereoselectivity to form the (1R,2R)-diol. nih.gov It is therefore highly likely that the metabolism of this compound also exhibits stereoselectivity, which would be a critical factor in determining its ultimate carcinogenic potential.

Conjugation by Glutathione (B108866) Transferases (GST) and other Phase II Enzymes

Following initial Phase I metabolism, which introduces functional groups to the this compound structure, Phase II enzymes act to increase the water solubility of these metabolites, facilitating their excretion. uomus.edu.iqbasicmedicalkey.com This is a critical detoxification step. Glutathione S-transferases (GSTs) are a key family of Phase II enzymes that catalyze the conjugation of reactive electrophilic metabolites with the endogenous antioxidant glutathione (GSH). uomus.edu.iqnih.gov This process is considered the most significant detoxification mechanism for reactive diol epoxides of PAHs, which are often the ultimate carcinogenic forms. oup.com

While studies on this compound are not extensively available, research on the diol epoxides of the closely related 5-methylchrysene provides significant insight. The reactive diol epoxides of 5-methylchrysene can be detoxified through conjugation by GSTs. nih.gov Human GST isozymes from the Alpha (A), Mu (M), and Pi (P) classes exhibit different efficiencies in this process. nih.gov Studies have demonstrated that human GSTP1-1 isozymes are particularly efficient at catalyzing the GSH conjugation of the anti-diol epoxide of 5-methylchrysene, significantly more so than hGSTA1-1 or hGSTM1-1. nih.gov

The catalytic efficiency of GSTs can be influenced by genetic polymorphisms. researchgate.net For instance, three common allelic variants of hGSTP1-1 show different activities towards PAH diol epoxides. For the (+)-anti-diol epoxide of 5-methylchrysene, the catalytic efficiencies are in the order of hGSTP1-1(I104,A113) > hGSTP1-1(V104,V113) > hGSTP1-1(V104,A113). nih.gov This suggests that the I104,A113 variant, which is the most common in human populations, may be crucial for the detoxification of this specific carcinogen. nih.gov In contrast, for the diol epoxide of the parent compound chrysene (B1668918), the hGSTP1-1 isoforms with valine at position 104 are more efficient. oup.com This highlights how the molecular structure of the PAH metabolite is a key determinant of its interaction with GST isoforms. nih.gov

Other Phase II enzymes, such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), also play a role in the detoxification of PAH metabolites by conjugating them with glucuronic acid or sulfate, respectively. basicmedicalkey.comacs.org For example, exposure to chrysene has been shown to affect the expression of Phase II enzymes, including the downregulation of glutathione S-transferase alpha 1. researchgate.net

Table 1: Catalytic Efficiencies of Human GST Isozymes Towards (+)-anti-5-MeCDE Data pertains to 5-methylchrysene diol epoxide, a structurally related compound.

| GST Isozyme Variant | Relative Catalytic Efficiency | Reference |

|---|---|---|

| hGSTP1-1(I104,A113) | Highest | nih.gov |

| hGSTP1-1(V104,V113) | Intermediate | nih.gov |

| hGSTP1-1(V104,A113) | Lowest | nih.gov |

| hGSTA1-1 | Significantly lower than hGSTP1-1 variants | nih.gov |

| hGSTM1-1 | Significantly lower than hGSTP1-1 variants | nih.gov |

Identification and Characterization of Metabolites

The identification of metabolites is essential for understanding the bioactivation and detoxification pathways of this compound. Based on studies of chrysene and other methylchrysene isomers, the metabolic profile of this compound is expected to include a variety of products resulting from oxidation and subsequent conjugation.

For the parent compound chrysene, identified metabolites include dihydrodiols (CHR-1,2-diol, CHR-3,4-diol, CHR-5,6-diol), diones (CHR-5,6-dione), and various phenols (2-hydroxyCHR, 4-hydroxyCHR, 6-hydroxyCHR). oup.com The metabolism of 5-methylchrysene (5-MeC) and 6-methylchrysene (6-MeC) in human tissues yields several major metabolites. For 5-MeC, these include trans-1,2-dihydroxy-1,2-dihydro-5-methylchrysene (5-MeC-1,2-diol), 5-MeC-7,8-diol, other bay-region dihydrodiols, and phenols. nih.govaacrjournals.org For 6-MeC, major metabolites are 6-MeC-1,2-diol, bay-region dihydrodiols, phenols, and 6-(hydroxymethyl)chrysene. nih.govaacrjournals.org

Metabolites are typically identified using techniques like high-performance liquid chromatography (HPLC) combined with mass spectrometry (MS) and by comparing their chromatographic retention times and spectral properties with those of authentic standards. oup.comoup.comnih.gov For instance, in studies with 5-methylchrysene, metabolites were separated by reversed-phase HPLC and identified by comparing their UV and fluorescence spectra with known standards. nih.gov

Given these precedents, the metabolism of this compound likely involves:

Ring Oxidation: Formation of phenols (e.g., hydroxy-4-methylchrysenes) and dihydrodiols at various positions on the aromatic rings.

Methyl Group Oxidation: Hydroxylation of the methyl group to form a hydroxymethyl derivative.

Further Metabolism: The initial dihydrodiol metabolites can be further oxidized to form highly reactive diol epoxides. Alternatively, they can be detoxified through conjugation reactions as described in the previous section.

Table 2: Identified Metabolites of Structurally Related Chrysenes This table summarizes metabolites identified for chrysene, 5-methylchrysene, and 6-methylchrysene, which can infer potential metabolites for this compound.

| Parent Compound | Metabolite Class | Specific Metabolites Identified | Reference |

|---|---|---|---|

| Chrysene | Dihydrodiols | Chrysene-1,2-diol, Chrysene-3,4-diol, Chrysene-5,6-diol | oup.com |

| Chrysene | Phenols | 2-hydroxychrysene, 4-hydroxychrysene, 6-hydroxychrysene | oup.com |

| 5-Methylchrysene | Dihydrodiols | 5-MeC-1,2-diol, 5-MeC-7,8-diol, Bay-region dihydrodiols | nih.govaacrjournals.org |

| 5-Methylchrysene | Phenols | Phenolic derivatives | nih.govaacrjournals.org |

| 6-Methylchrysene | Dihydrodiols | 6-MeC-1,2-diol, Bay-region dihydrodiols | nih.govaacrjournals.org |

| 6-Methylchrysene | Hydroxymethyl derivatives | 6-(hydroxymethyl)chrysene | nih.govaacrjournals.org |

Species and Tissue-Specific Metabolic Differences (e.g., Human vs. Rodent, Hepatic vs. Pulmonary)

The metabolism of PAHs like this compound varies significantly between different species and even between different tissues within the same organism. These differences are largely due to the varying expression and activity levels of metabolic enzymes such as cytochrome P450s (CYPs).

Human vs. Rodent: Comparative studies on the parent compound chrysene have revealed species-specific differences in metabolism. For example, when incubated with skin, mouse skin released more free dihydrodiols and formed more DNA adducts compared to rat or human skin. nih.gov In a comparison of rat and rainbow trout liver microsomes, both species produced similar types of chrysene metabolites, but the relative proportions differed. oup.com Rat liver microsomes produced a higher proportion of 5-MeCHR-9,10-diol, whereas trout microsomes favored the formation of 5-MeCHR-7,8-diol. oup.comoup.com These findings suggest that metabolic pathways in rodents are not always directly predictive of those in humans.

Hepatic vs. Pulmonary (Human): The liver (hepatic) is the primary site of metabolism for many xenobiotics, but the lung (pulmonary) is also metabolically active, which is particularly relevant for inhaled PAHs. Studies on 5-methylchrysene (5-MeC) and 6-methylchrysene (6-MeC) in human tissues have highlighted these differences. nih.govaacrjournals.org While both hepatic and pulmonary microsomes can metabolize these compounds, the extent of metabolism is generally lower in the lung. nih.govaacrjournals.org

Furthermore, the specific CYP enzymes responsible for activation can differ between tissues. In the human liver, CYP1A2 and CYP2C10 are important for the metabolic activation of 5-MeC and 6-MeC. nih.govaacrjournals.org In contrast, CYP1A1 plays the major role in their activation in the human lung. nih.govaacrjournals.org For the hydroxylation of the methyl group, CYP3A4 is the primary enzyme in the liver for 5-MeC, while both CYP3A4 and CYP1A2 are involved for 6-MeC. nih.govaacrjournals.org These tissue-specific differences in enzyme activity are critical for determining organ-specific toxicity.

Table 3: Key Enzymes in Methylchrysene Metabolism in Human Tissues Data based on studies of 5-methylchrysene and 6-methylchrysene.

| Tissue | Metabolic Reaction | Primary Cytochrome P450 Enzymes Involved | Reference |

|---|---|---|---|

| Liver (Hepatic) | Ring Oxidation (Activation) | CYP1A2, CYP2C10 | nih.govaacrjournals.org |

| Lung (Pulmonary) | Ring Oxidation (Activation) | CYP1A1 | nih.govaacrjournals.org |

| Liver (Hepatic) | Methyl Hydroxylation (5-MeC) | CYP3A4 | nih.govaacrjournals.org |

| Liver (Hepatic) | Methyl Hydroxylation (6-MeC) | CYP3A4, CYP1A2 | nih.govaacrjournals.org |

Dna Interactions and Adduct Formation of 4 Methylchrysene and Its Metabolites

Mechanisms of DNA Adduct Formation

The transformation of the relatively inert 4-methylchrysene into a DNA-reactive species involves a series of metabolic steps culminating in the formation of highly electrophilic molecules.

Like many other PAHs, this compound undergoes metabolic activation primarily through the cytochrome P450 enzyme system. iarc.frresearchgate.net This process converts the parent compound into various metabolites, including epoxides and dihydrodiols. iarc.friarc.fr A key reactive metabolite of this compound is its bay-region 1,2-dihydrodiol-3,4-epoxide (5-MeCDE). oup.commdpi.com The presence of the methyl group in the distorted "bay region" of the chrysene (B1668918) structure is thought to enhance its carcinogenic activity. oup.com

These enzymatically generated reactive metabolites are electrophilic and can readily attack nucleophilic sites on cellular macromolecules. nih.govwalisongo.ac.id The covalent binding of these reactive intermediates to DNA is widely considered to be an essential first step in the initiation of cancer by PAHs. nih.gov This binding disrupts the normal structure and function of DNA, potentially leading to mutations if the damage is not properly repaired by the cell. nih.gov The formation of these stable DNA adducts provides a molecular fingerprint of exposure and metabolic activation. iarc.fr

The ultimate reactive species responsible for DNA adduction by diol epoxides are highly electrophilic carbonium ions. iarc.fr The bay-region diol epoxide of this compound, once formed, can undergo spontaneous or acid-catalyzed opening of the epoxide ring. This process generates a reactive benzylic carbonium ion at the C4 position. taylorandfrancis.com This carbonium ion is a potent electrophile that readily attacks the electron-rich, nucleophilic centers in the DNA bases, particularly the exocyclic amino groups of purines. nih.govtaylorandfrancis.com This attack results in the formation of a stable covalent bond between the hydrocarbon and the DNA base, thus forming a DNA adduct. iarc.fr

Characterization of DNA Adducts

Extensive research has focused on identifying and characterizing the specific DNA adducts formed by this compound to understand the relationship between structure and biological activity.

The bay-region diol epoxides of this compound react predominantly with the purine (B94841) bases of DNA. The primary targets for adduction are the exocyclic amino groups of deoxyguanosine (dG) and deoxyadenosine (B7792050) (dA). oup.comoup.compsu.edu

Deoxyguanosine Adducts: The major product formed from the reaction of this compound diol epoxide with DNA is typically a deoxyguanosine adduct, where the linkage occurs at the N² position of guanine (B1146940). oup.compsu.edujax.org

Deoxyadenosine Adducts: In addition to the major dG adducts, several minor adducts with deoxyadenosine have been identified. oup.compsu.edu These adducts also result from the reaction of the diol epoxide with the exocyclic N⁶ amino group of adenine. oup.com

The reaction with DNA can produce a variety of adducts, including products from both cis and trans opening of the epoxide ring by the amino groups of the nucleosides. oup.compsu.edu Studies have characterized two deoxyguanosine adducts and four deoxyadenosine adducts from the reaction of racemic 5-MeCDE with nucleotides. oup.com

Stereochemistry plays a critical role in the biological activity of this compound metabolites. The bay-region diol epoxides exist as different stereoisomers, which exhibit distinct tumorigenicity and patterns of DNA adduction. oup.comnih.gov

The (+)-1R,2S-dihydroxy-3S,4R-epoxide of 5-methylchrysene (B135471), also known as (+)-anti-5-MeCDE, is a highly tumorigenic enantiomer. oup.com This isomer reacts with DNA to form adducts primarily through trans-addition to the N²-guanine residue. oup.com Conversely, the less tumorigenic (-)-enantiomer also forms adducts, but the resulting structures and their impact on DNA conformation differ significantly. oup.comoup.com

The stereochemistry of the diol epoxide dictates the orientation of the bulky hydrocarbon residue relative to the DNA helix. oup.comnih.gov For example, lesions derived from the tumorigenic (+)-5-MeCDE induce a greater degree of DNA bending or local flexibility compared to those from the non-tumorigenic (-)-5-MeCDE enantiomer. nih.govoup.com These structural differences in the DNA adducts are believed to be a key factor in their differential biological consequences, such as susceptibility to DNA repair and mutagenic potential. oup.comoup.com

The table below summarizes the characterized adducts formed from the reaction of 5-methylchrysene diol epoxide enantiomers.

| Diol Epoxide Enantiomer | Target Nucleoside | Addition Type | Resulting Adduct |

| (+)-anti-5-MeCDE | Deoxyguanosine (dG) | trans | (+)-trans-anti-MC-N²-dG |

| (-)-anti-5-MeCDE | Deoxyguanosine (dG) | trans | (-)-trans-anti-MC-N²-dG |

| Racemic syn-5-MeCDE | Deoxyadenosine (dA) | cis and trans | syn-5-MeCDE-dA adducts |

| Racemic syn-5-MeCDE | Deoxyguanosine (dG) | cis and trans | syn-5-MeCDE-dG adducts |

This table is a simplified representation based on available data. The reactions can yield multiple isomers for each adduct type. oup.comnih.govpsu.edunih.gov

Quantitative Assessment of DNA Adducts

The quantification of DNA adducts serves as a biomarker of the "effective biological dose," reflecting the amount of a carcinogen that has reached and damaged its target DNA. nih.gov Various analytical techniques are employed to measure this compound-DNA adduct levels in experimental systems.

Studies using the ³²P-postlabeling assay have demonstrated a dose-dependent formation of DNA adducts in tissues following exposure to this compound. researchgate.netoup.com For instance, in strain A/J mouse lung, a direct correlation has been observed between the administered dose of 5-methylchrysene (a common abbreviation for this compound in some literature), the levels of DNA adducts formed, and the multiplicity of lung tumors induced. jax.orgresearchgate.net

The table below presents data from a study on DNA adduct formation in a human mammary carcinoma cell line (MCF-7) exposed to this compound (5-MeCHR), illustrating the time-dependent nature of adduct formation.

| Exposure Time (hours) | Adducts / 10⁸ Nucleotides (Mean ± SD) |

|---|---|

| 1 | 15 ± 4 |

| 3 | 40 ± 8 |

| 6 | 90 ± 15 |

| 12 | 180 ± 20 |

| 24 | 260 ± 30 |

| 48 | 300 ± 25 |

Data adapted from studies on PAH-DNA binding in MCF-7 cells. oup.com

These quantitative analyses show that this compound is a potent adduct-forming agent. oup.com The level of DNA adducts reaches a maximum after a certain period of exposure, after which it may decline due to DNA repair processes or cell turnover. researchgate.net The persistence of these adducts over time is a critical factor in determining the likelihood of a mutagenic event and subsequent tumor initiation. researchgate.net

Time- and Dose-Dependent Adduct Formation

The formation of DNA adducts by this compound is dependent on both the duration of exposure and the concentration of the compound. Laboratory studies using human mammary carcinoma cells (MCF-7) have elucidated these relationships.

In time-course experiments, MCF-7 cells exposed to a 2.5 µM concentration of this compound (also known as 5-methylchrysene) showed a continuous, linear increase in DNA adduct formation over a 48-hour period. nih.govoup.com This is in contrast to another well-known polycyclic aromatic hydrocarbon (PAH), benzo[a]pyrene (B130552) (B[a]P), whose adduct levels peaked at 12 hours and then declined. nih.gov At the 12-hour mark, the level of adduct formation by this compound was already twofold higher than that of B[a]P, and by 48 hours, the adduct level for this compound was 15-fold higher. oup.com This suggests that this compound has a high adduct-forming potency and that its DNA-damaging effects may be more persistent over time compared to some other PAHs. nih.gov

The dose-response effect has also been clearly demonstrated. Studies in MCF-7 cells and in animal models show that as the dose of this compound increases, the number of DNA adducts formed in target tissues, such as mouse lung and skin, also increases in a dependent manner. oup.comnih.govnih.gov This relationship underscores the principle that higher exposure levels lead to a greater extent of DNA damage.